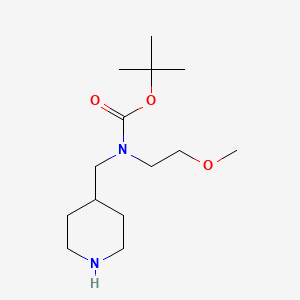
tert-Butyl (2-methoxyethyl)(piperidin-4-ylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid 1,1-dimethylethyl ester is a synthetic organic compound It is characterized by the presence of a piperidine ring, a methoxyethyl group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid 1,1-dimethylethyl ester typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is functionalized with a methoxyethyl group through nucleophilic substitution reactions.
Carbamate Formation: The functionalized piperidine is then reacted with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Techniques: Such as crystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbamate ester can be reduced to form amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid 1,1-dimethylethyl ester involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid methyl ester
- N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid ethyl ester
Uniqueness
N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H28N2O3 |
|---|---|
Molecular Weight |
272.38 g/mol |
IUPAC Name |
tert-butyl N-(2-methoxyethyl)-N-(piperidin-4-ylmethyl)carbamate |
InChI |
InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16(9-10-18-4)11-12-5-7-15-8-6-12/h12,15H,5-11H2,1-4H3 |
InChI Key |
DQNCOEAPMNVORR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC)CC1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















